molecular formula C11H9ClO3 B2706682 6-Hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one CAS No. 845637-29-8

6-Hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one

Cat. No. B2706682
CAS RN: 845637-29-8
M. Wt: 224.64
InChI Key: QJKVIXRACLBRAK-UHFFFAOYSA-N
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Description

6-Hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one, also known as 6-HMC, is a synthetic compound used for a variety of scientific applications. It has been used in the synthesis of other compounds, as a reagent in chemical reactions, and as a research tool for the study of biochemical and physiological processes.

Scientific Research Applications

Microwave-Assisted Synthesis in Biological Activity

6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde, a related compound, has been used in microwave-assisted synthesis to create multicomponent reactions for biological applications. These synthesized compounds demonstrated significant antimicrobial activity against various bacteria and fungi (El Azab, Youssef, & Amin, 2014).

Crystal Structure and Molecular Analysis

The crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one has been determined, highlighting its monoclinic crystal system formation. This research provides insights into the molecular and crystal structure of similar compounds (Manolov, Morgenstern, & Hegetschweiler, 2012).

Synthesis and Biological Screening

The synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one and its derivatives has led to the discovery of compounds with high cytotoxic and bactericidal activity, indicating potential for medical and pharmacological research (Khan et al., 2003).

Alkylation and Derivative Formation

Alkylation of 4-hydroxy-2H-chromen-2-ones has been studied, leading to the creation of new compounds with potential applications in chemical and pharmaceutical research (Avetisyan, Alvandzhyan, & Avetisyan, 2009).

Liquid Phase Extraction for Chemical Analysis

6-Chloro-3-hydroxy-7-methyl-2-(2’-furyl)-4H-chromen-4-one, a similar compound, has been suggested as a chemical agent for the determination of palladium in various samples, demonstrating the compound's utility in analytical chemistry (Kaur, Agnihotri, & Agnihotri, 2022).

Hirshfeld Surface Analysis in Crystallography

The study of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one's crystal structure through Hirshfeld surface analysis reveals intricate intermolecular interactions, crucial for understanding the solid-state properties of these compounds (Channabasappa et al., 2018).

Synthesis and Chemical Properties Study

Synthesis of coumarin derivatives, including 7-hydroxy-4-methyl-2H-chromen-2-one, has led to the identification of compounds with cytotoxic, antibacterial, antifungal, and antioxidant activities, showing the diverse potential of these compounds in various fields of scientific research (Khan et al., 2004).

Novel Synthesis Approaches in Chemistry

Research has demonstrated unusual and novel synthesis methods for 2H-chromen-2-ones, providing new avenues for creating and studying these compounds with potential applications in chemistry and materials science (Kavitha, Srikrishna, Sridhar, & Aparna, 2018).

Dielectric Properties in Polymer Science

Studies on polymers functionalized with coumarone and diethanolamine reveal important insights into the dielectric properties of these materials, suggesting applications in electronic and material sciences (Bezgin, Ayaz, & Demirelli, 2015).

properties

IUPAC Name

4-(chloromethyl)-6-hydroxy-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-6-2-10-8(4-9(6)13)7(5-12)3-11(14)15-10/h2-4,13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKVIXRACLBRAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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